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Compound of Interest

Compound Name:
2-(2,4-Dimethylphenyl)-2,2-

difluoroacetamide

Cat. No.: B15391603

Get Quote

Strategic Utilization of Gem-Difluorinated Scaffolds in
Lead Optimization
Executive Summary
2-(2,4-Dimethylphenyl)-2,2-difluoroacetamide (CAS 1823834-78-1) represents a high-value

fluorinated building block designed for the precise modulation of physicochemical properties in

bioactive molecules.[1] In the landscape of modern drug discovery, this compound serves as a

critical "metabolic shield." By combining a sterically demanding 2,4-dimethylphenyl ring with a

chemically inert gem-difluoro linker, it addresses two common failure modes in lead

development: rapid benzylic oxidation and poor membrane permeability.

This guide provides an in-depth analysis of its chemical behavior, synthesis methodologies,

and application logic, moving beyond basic catalog data to actionable experimental insight.

Chemical Identity & Physicochemical Profile[2][3][4]
[5][6][7]
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The integration of the difluoromethylene (

) unit creates a unique electronic environment. Unlike a methylene (

) linker, the

group is electron-withdrawing, lowering the pKa of the adjacent amide protons and altering the
hydrogen-bond donor (HBD) capability.

Property Specification

CAS Number 1823834-78-1

IUPAC Name 2-(2,4-Dimethylphenyl)-2,2-difluoroacetamide

Molecular Formula

Molecular Weight 199.20 g/mol

Physical State White to off-white crystalline solid

Solubility
Soluble in DMSO, MeOH, DCM; Sparingly

soluble in water

LogP (Predicted)
~2.1 (Enhanced lipophilicity vs. non-fluorinated

analog)

H-Bond Donors
2 (Amide

)

H-Bond Acceptors 3 (Amide O + 2 Fluorines)

Structural Analysis & Strategic Value
The Gem-Difluoro Effect
The central

moiety is not merely a spacer; it is a functional bioisostere.[2]

Electronic Modulation: The high electronegativity of fluorine pulls electron density from the

amide, making the carbonyl carbon more electrophilic but the amide nitrogen less

nucleophilic.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc00765c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15391603?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conformational Locking: The gauche effect and dipole-dipole repulsion between the fluorine

atoms and the amide oxygen often restrict bond rotation, pre-organizing the molecule for

receptor binding.

Metabolic Blocking: The primary failure point for alkyl-phenyl drugs is often benzylic

hydroxylation (CYP450 mediated). The

group completely blocks this pathway.

The 2,4-Dimethylphenyl Shield
Ortho-Methyl (C2): Introduces steric torsion, forcing the phenyl ring out of planarity with the

difluoroacetamide group. This "twist" can improve selectivity by preventing flat

-stacking interactions in off-target proteins.

Para-Methyl (C4): Blocks the para-position from oxidative metabolism, forcing metabolic

clearance to slower, alternative pathways.
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Figure 1: Structural logic detailing how the specific moieties contribute to the compound's

pharmacological profile.[3]

Synthesis Methodologies
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While catalog availability is convenient, scale-up often requires robust in-house synthesis. The

two primary routes validated for this class of compounds are Copper-Mediated Cross-Coupling

(preferred for scale) and Deoxofluorination (preferred for diversity).

Protocol A: Copper-Mediated Cross-Coupling
(Recommended)
This route avoids the use of hazardous fluorinating reagents (like DAST) by installing the pre-

fluorinated motif directly.

Reagents:

Substrate: 1-Iodo-2,4-dimethylbenzene

Reagent: Ethyl bromodifluoroacetate[4]

Catalyst: Copper powder (activated)[4]

Solvent: DMSO[5]

Amidation: Methanolic Ammonia (

)

Step-by-Step Workflow:

Activation: In a dry Schlenk flask, suspend Copper powder (2.5 equiv) in DMSO. Sonicate for

10 mins to activate the surface.

Coupling: Add ethyl bromodifluoroacetate (1.2 equiv) and 1-iodo-2,4-dimethylbenzene (1.0

equiv).

Reaction: Heat to 50-60°C under Argon for 12 hours. The reaction proceeds via a radical

mechanism to form Ethyl 2-(2,4-dimethylphenyl)-2,2-difluoroacetate.

Workup: Dilute with EtOAc, wash with dilute HCl (to remove Cu salts) and brine. Concentrate

the ester intermediate.
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Amidation: Dissolve the crude ester in MeOH. Cool to 0°C. Add

in MeOH (excess, 10 equiv). Seal and stir at RT for 4-6 hours.

Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via silica flash

chromatography (0-40% EtOAc in Hexane).

Protocol B: Deoxofluorination (Alternative)
Used when the corresponding

-keto amide is already available.

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Condition: DCM, 0°C to RT.

Note: This route is less preferred for the amide directly due to potential side reactions with

the amide nitrogen; usually performed on the ester prior to amidation.

1-Iodo-2,4-dimethylbenzene

Cu(0), Ethyl bromodifluoroacetate
DMSO, 55°C

Intermediate:
Ethyl 2-(2,4-dimethylphenyl)-2,2-difluoroacetate

NH3 (7N in MeOH)
RT, 4h

Product:
2-(2,4-Dimethylphenyl)-2,2-difluoroacetamide
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Click to download full resolution via product page

Figure 2: Recommended synthetic pathway utilizing copper-mediated cross-coupling for high

yield and safety.

Experimental Handling & Quality Control
Solubility & Stability[11]

Hydrolysis Resistance: The

group renders the amide bond significantly more resistant to enzymatic and chemical
hydrolysis compared to non-fluorinated analogs. Standard acidic workups will not degrade
the compound.

Solvent Choice: For NMR characterization, use

rather than

if sharp amide peaks are required, as the amide protons can broaden in non-polar solvents
due to quadrupole relaxation.

Characterization Standards (Self-Validation)
To ensure the integrity of the synthesized compound, verify the following spectral signatures:

NMR: Look for a singlet (or distinct AB quartet if chiral influence exists nearby) around -100
to -110 ppm. This is diagnostic for

systems.

NMR:

Aromatic region: 3 protons (characteristic 1,2,4-substitution pattern).

Methyl groups: Two distinct singlets around 2.2–2.4 ppm.

Amide: Broad singlets (usually two distinct peaks) between 5.5–8.0 ppm.

Mass Spec: Expect a parent ion
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at ~200.2 m/z.

Safety & Toxicology
Hazard Identification: Like many fluorinated acetamides, treat as a potential irritant

(Skin/Eye/Respiratory).

Specific Warning: While this specific CAS is not flagged as a highly toxic fluoroacetate

derivative (which releases fluoroacetic acid in vivo), all

-fluoro carbonyls should be handled with extreme caution. The gem-difluoro motif is
generally more biologically stable and less toxic than monofluoroacetates, but standard PPE
(gloves, fume hood) is mandatory.

Waste Disposal: Do not mix with strong bases at high temperatures in waste streams to

avoid potential defluorination or exothermic decomposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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